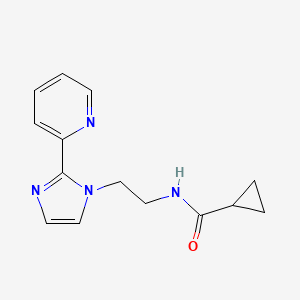

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-14(11-4-5-11)17-8-10-18-9-7-16-13(18)12-3-1-2-6-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNUFAUUQXGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and imidazole intermediates, which are then linked through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Medicinal Chemistry

GSK-3β Inhibition

One of the prominent applications of this compound is as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes, including neuroinflammation and neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives based on the cyclopropanecarboxamide scaffold exhibit significant inhibitory activity against GSK-3β, with one compound demonstrating an IC50 value of 70 nM . The structural analysis through crystallography has revealed crucial binding interactions that enhance its inhibitory potency, making it a candidate for further development in neuroprotective therapies.

Neuroinflammatory Disorders

Cellular Models

In studies involving cellular models of neurodegeneration, compounds derived from N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide have shown promise in restoring cell viability after toxic insults. For instance, these compounds were effective in reversing the effects of okadaic acid, which induces hyperphosphorylation of tau proteins, a hallmark of Alzheimer's pathology . This suggests potential therapeutic avenues for treating neuroinflammatory conditions.

Anticancer Research

Targeting Cancer Pathways

The compound's structural features allow it to interact with various biological targets beyond GSK-3β. Preliminary studies indicate its potential in targeting cancer-related pathways, particularly those involving cell proliferation and apoptosis. The imidazole and pyridine moieties are known to enhance selectivity towards certain cancer cell lines, making it a subject of interest for anticancer drug development .

Synthesis and Structural Variability

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic routes often include Suzuki-Miyaura cross-coupling reactions, which have been documented to yield various derivatives with modified activity profiles . The ability to modify substituents on the imidazole or pyridine rings allows researchers to tailor compounds for specific biological activities.

Case Study 1: Neuroprotective Effects

In a study exploring neuroprotective effects, this compound was tested on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant increase in cell viability and reduction in tau hyperphosphorylation, supporting its potential use in Alzheimer’s disease therapy .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of derivatives based on this compound structure. Researchers observed selective cytotoxicity against specific cancer cell lines, leading to apoptosis via caspase activation pathways, highlighting its dual role as both an anticancer agent and a GSK-3β inhibitor .

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key features with nitrofuran derivatives reported in Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives (). Below is a comparative analysis:

Key Observations :

- The target compound replaces the nitrofuran core in Compounds 2 and 3 with a cyclopropanecarboxamide, eliminating the nitro group. This substitution likely reduces oxidative toxicity associated with nitrofurans .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its pharmacological properties, structure-activity relationship (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Properties:

- Molecular Weight: 215.28 g/mol

- CAS Number: 1087797-67-8

- Chemical Formula: C12H15N5O

Biological Activity Overview

Research indicates that derivatives of imidazole and pyridine, including the target compound, exhibit a wide range of biological activities. The following table summarizes the key biological activities associated with imidazo[1,2-a]pyridine derivatives, which are structurally similar to our compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation through inhibition of pro-inflammatory cytokines. |

| Anticonvulsant | Provides protection against seizures in animal models. |

| Antiviral | Shows potential in inhibiting viral replication. |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole and pyridine rings significantly influence the biological activity of these compounds. For instance, substituents on the nitrogen atoms or variations in the cyclopropane moiety can enhance potency against specific targets such as kinases involved in cancer progression.

Case Studies

- Anticancer Activity : A study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit Polo-like kinase 4 (PLK4), a critical regulator in centriole biogenesis linked to cancer proliferation. The effectiveness of these compounds was evaluated in various cancer cell lines, showing a reduction in cell viability and induction of apoptosis .

- Antimicrobial Effects : Another research effort highlighted the antimicrobial properties of similar compounds against resistant strains of bacteria, suggesting that modifications to the pyridine ring could enhance efficacy .

- Anti-inflammatory Properties : Research indicated that certain derivatives could modulate inflammatory pathways by inhibiting NF-kB signaling, thus reducing inflammatory responses in vitro .

Future Directions

The ongoing exploration of this compound suggests promising avenues for drug development. Future studies should focus on:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to elucidate pathways affected by this compound.

- Optimization of chemical structure to enhance selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Acyclic aza-Michael addition and subsequent alkylation are common strategies. For example, pyridine and imidazole derivatives can be synthesized via nucleophilic substitution or coupling reactions. Reaction optimization involves adjusting molar ratios (e.g., 1:1.2 for amine-to-acyl chloride), temperature (60–80°C), and catalysts (e.g., triethylamine). Monitoring via TLC or HPLC ensures intermediate purity . Cyclopropane introduction may require ring-opening of epoxides or [2+1] cycloadditions under controlled conditions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm proton environments and cyclopropane ring integrity .

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated for structurally related imidazole-pyridine hybrids .

- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .

- Elemental analysis (CHN) to validate purity (>95%) .

Q. What analytical approaches identify common impurities during synthesis?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects unreacted precursors or byproducts. For example, residual pyridine or imidazole derivatives can be quantified using UV detection at 254 nm. GC-MS is suitable for volatile impurities, while ICP-MS identifies metal catalysts if used .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. To address this:

- Perform ADME profiling (e.g., microsomal stability assays) to assess metabolic liability .

- Use embedded experimental designs to simultaneously collect quantitative (e.g., IC50) and qualitative data (e.g., solubility, protein binding) .

- Validate in vivo results with dose-response studies and control for interspecies variability .

Q. What computational strategies predict binding affinity to target receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous receptors (e.g., histamine H1/H4 receptors) .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models incorporating electronic (HOMO/LUMO) and steric descriptors (LogP, polar surface area) .

Q. What strategies mitigate compound degradation under varying pH conditions during storage?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Use lyophilization for long-term storage in amber vials under inert gas (N2/Ar). Buffered solutions (pH 6–7) minimize hydrolysis of the cyclopropane-carboxamide moiety .

Q. How to design SAR studies for this compound?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., pyridine → pyrazine, cyclopropane → cyclohexane) .

- Test against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput screening .

- Apply multivariate analysis (PCA, cluster analysis) to correlate structural features with activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.